

# In-Vitro Activity of Nafpenzal Components Against Streptococcus uberis: A Technical Guide

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## Compound of Interest

Compound Name: Nafpenzal

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This technical guide provides a comprehensive overview of the in-vitro activity of the active components of **Nafpenzal**® DC against *Streptococcus uberis*, a significant pathogen in bovine mastitis. **Nafpenzal** DC is an intramammary suspension containing three active substances: Procaine Benzylpenicillin, Dihydrostreptomycin, and Nafcillin.<sup>[1][2][3]</sup> This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

## Core Components and Mechanism of Action

**Nafpenzal** DC combines two classes of antibiotics to provide a broad spectrum of activity.<sup>[3][4]</sup> The synergy between a  $\beta$ -lactam (penicillin/nafcillin) and an aminoglycoside (dihydrostreptomycin) enhances efficacy compared to individual use.<sup>[3][5][6]</sup>

- Procaine Benzylpenicillin (Penicillin G): A  $\beta$ -lactam antibiotic that is primarily effective against Gram-positive bacteria.<sup>[1][7]</sup> It functions by interfering with the synthesis of the bacterial cell wall, leading to cell lysis.<sup>[5][8]</sup> It is, however, susceptible to degradation by  $\beta$ -lactamase enzymes.<sup>[1][7]</sup>
- Nafcillin: A semi-synthetic, penicillinase-resistant  $\beta$ -lactam antibiotic.<sup>[1][3]</sup> Its inclusion ensures activity against bacteria that produce  $\beta$ -lactamase, such as certain staphylococci.<sup>[1]</sup>

[3]

- Dihydrostreptomycin: An aminoglycoside antibiotic with bactericidal activity primarily against Gram-negative bacteria.[1][3] It works by binding to the 30S ribosomal subunit, which disrupts protein synthesis and compromises the integrity of the bacterial cell wall.[5][8]

The combination of these agents targets common mastitis pathogens, including *Streptococcus uberis*. [3][7] The penicillins target the streptococci, while the combination provides a broader spectrum that includes other potential mastitis-causing organisms.[3]

## Quantitative Data Summary: In-Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is the primary metric for assessing the in-vitro activity of an antibiotic. It represents the lowest concentration of a drug that prevents visible growth of a bacterium. The tables below summarize MIC data for **Nafpenzal**'s components against *Streptococcus uberis* from various studies.

Table 1: Penicillin G Susceptibility of *Streptococcus uberis* Isolates

Study Region/Year	No. of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	MIC Range (µg/mL)	% Resistant	Citation
Switzerland (2019)	153	≤0.125	≤0.125	-	0% (1.3% with slightly increased MICs of 0.25)	[9]
Brazil (2021)	83	-	-	-	57.8%	[10]
Italy (2021)	71	0.06	0.25	≤0.03 - >2	15.5%	[11]
Czech Republic (2019-2023)	667	-	-	-	0% (18% intermediate susceptibility)	[12]
Thailand (2010-2017)	228	-	-	-	0%	[13]
Denmark (2016)	61	-	-	-	0%	[14]

| Southern Germany (2015-2019) | - | - | - | - | Generally low/susceptible |[15] |

Table 2: Streptomycin Susceptibility of Streptococcus uberis Isolates

Study Region/Year	No. of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	% Resistant	Citation
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| Czech Republic (2019-2023) | 667 | - | - | 38% |[12] |

Note: Data for Nafcillin specifically against *S. uberis* is limited in the reviewed literature, as testing is often focused on Penicillin G for streptococci. MIC values represent the concentration at which the growth of 50% (MIC<sub>50</sub>) and 90% (MIC<sub>90</sub>) of isolates are inhibited, respectively.

## Experimental Protocols

The determination of in-vitro antimicrobial activity is standardized to ensure reproducibility and comparability between laboratories. The primary method used is the broth microdilution test, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[\[11\]](#)  
[\[16\]](#)[\[17\]](#)

Protocol: Broth Microdilution MIC Testing (CLSI VET01/M100)

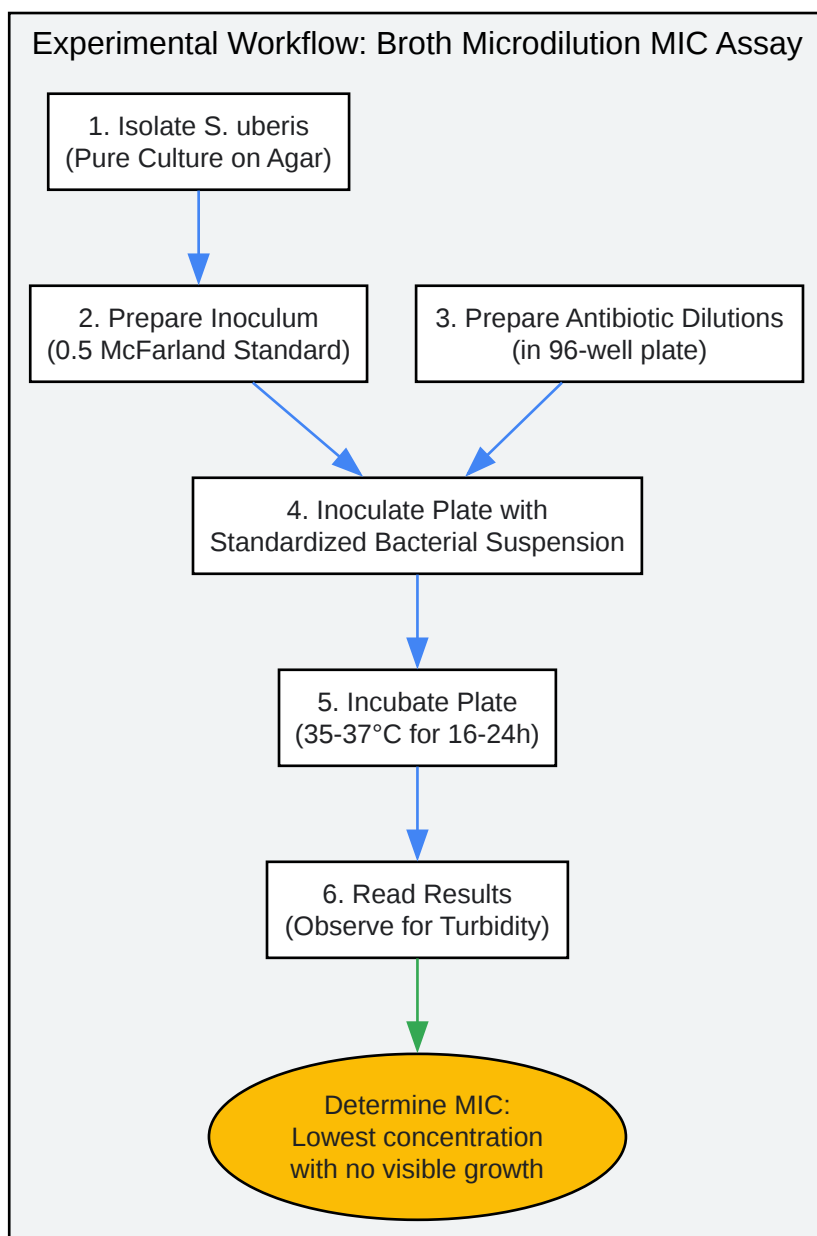
- Isolate Preparation:
  - *Streptococcus uberis* is isolated from a clinical sample (e.g., milk) and grown on a suitable agar medium (e.g., blood agar) to obtain a pure culture.[\[18\]](#)
  - Several colonies are used to create a bacterial suspension in a sterile saline or broth solution.
  - The suspension is adjusted to a standard turbidity, typically a 0.5 McFarland standard, to ensure a consistent bacterial concentration.
- Antimicrobial Dilution:
  - A stock solution of the antibiotic to be tested is prepared.
  - Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB), often supplemented with blood for fastidious organisms like streptococci.
  - These dilutions are dispensed into the wells of a 96-well microtiter plate. Each well will contain a different, decreasing concentration of the antibiotic.
- Inoculation:
  - The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately  $5 \times 10^5$  colony-forming

units (CFU)/mL.

- A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
- Incubation:
  - The microtiter plate is incubated at 35-37°C for 16-24 hours.
- Result Interpretation:
  - After incubation, the plate is examined for visible bacterial growth (turbidity).
  - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic at which there is no visible growth.[19]
  - Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI.[19][20]

## Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the in-vitro testing and mechanism of action of **Nafpenzal**'s components.



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Synergistic targeting of bacterial structures by **Nafpenzal**'s components.

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